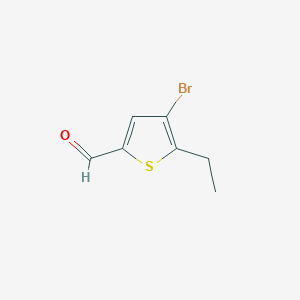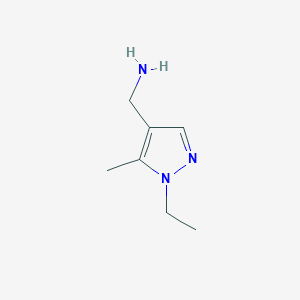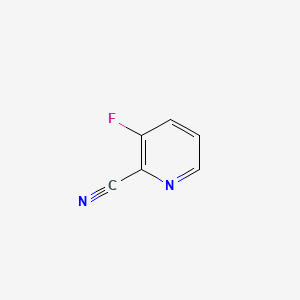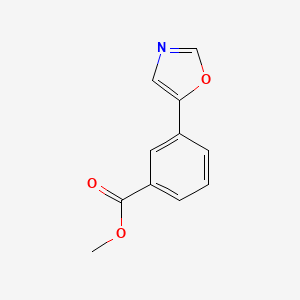
Methyl 3-(1,3-oxazol-5-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1,3-oxazol-5-yl)benzoate: is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of benzoic acid and oxazole, featuring a benzoate ester linked to an oxazole ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and material science .
生化分析
Biochemical Properties
Methyl 3-(1,3-oxazol-5-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, inhibiting their function . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, affecting their function and leading to changes in cellular responses .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the growth of bacterial cells by disrupting their metabolic processes and inhibiting the synthesis of essential biomolecules . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity . This compound can also act as an enzyme inhibitor, blocking the catalytic activity of enzymes involved in essential biochemical pathways . Furthermore, it can influence gene expression by binding to regulatory proteins and altering their function, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, it may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . Additionally, it can influence the synthesis and degradation of biomolecules, impacting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, affecting its localization and activity . The distribution of this compound within tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with regulatory proteins and influence gene expression . The localization of this compound within cells can determine its specific biochemical effects and overall impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-oxazol-5-yl)benzoate typically involves the reaction of 3-(1,3-oxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: These processes often utilize continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(1,3-oxazol-5-yl)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: 3-(1,3-oxazol-5-yl)benzoic acid.
Reduction: 3-(1,3-oxazol-5-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 3-(1,3-oxazol-5-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes .
Medicine: Although not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives have shown promise in preclinical studies for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and resins with enhanced properties .
作用机制
The mechanism of action of Methyl 3-(1,3-oxazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity . Additionally, the benzoate ester can undergo hydrolysis, releasing the active oxazole moiety, which can then participate in further biochemical reactions .
相似化合物的比较
- Methyl 3-(1,3-thiazol-5-yl)benzoate
- Methyl 3-(1,3-imidazol-5-yl)benzoate
- Methyl 3-(1,3-pyrazol-5-yl)benzoate
Comparison: Methyl 3-(1,3-oxazol-5-yl)benzoate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. Compared to its thiazole, imidazole, and pyrazole analogs, the oxazole derivative exhibits different reactivity patterns and binding affinities in biochemical assays . This uniqueness makes it a valuable compound in the design of new molecules with tailored properties for specific applications .
属性
IUPAC Name |
methyl 3-(1,3-oxazol-5-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAJBRBOVEEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427811 |
Source


|
| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-14-3 |
Source


|
| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
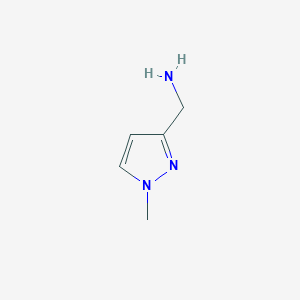


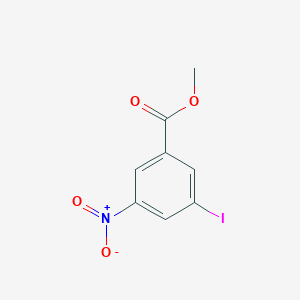

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)



